molecular formula C15H14FNO4S B566685 2'-(N,N-Dimethylsulfamoyl)-5-fluoro-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1261996-26-2

2'-(N,N-Dimethylsulfamoyl)-5-fluoro-[1,1'-biphenyl]-3-carboxylic acid

Cat. No. B566685
CAS RN: 1261996-26-2
M. Wt: 323.338
InChI Key: LWEJEDLHFHRGPV-UHFFFAOYSA-N
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Description

2-(N,N-Dimethylsulfamoyl)-5-fluoro-[1,1'-biphenyl]-3-carboxylic acid, also known as DFBA, is a synthetic compound that has been widely used in scientific research. It is a member of the family of sulfonamide compounds, which are known for their antibacterial, antifungal, and antiviral properties. DFBA has been found to have a range of biological activities, including anti-inflammatory, antitumor, and antifibrotic effects.

Scientific Research Applications

Synthesis and Chemical Reactions

A notable application involves the use of dimethylsulfamoyl chloride (Me2NSO2Cl) combined with N,N-dimethylamines for the preparation of various carboxylic esters or amides under mild conditions. This methodology highlights the crucial choice of sulfamoyl chloride and the amine for effective reactions, demonstrating the compound's utility in esterification and amidation processes (Wakasugi, Nakamura, & Tanabe, 2001). Similarly, a study extended this approach to synthesize natural chemopreventive dieneamides, indicating its significance in organic synthesis and pharmaceutical development (Wakasugi et al., 2003).

Pharmaceutical and Material Science Applications

The structural motifs of biphenyl and its derivatives, including those similar to 2'-(N,N-Dimethylsulfamoyl)-5-fluoro-[1,1'-biphenyl]-3-carboxylic acid, are critical in medicinal chemistry. For example, novel biphenyl ester derivatives have been synthesized and evaluated for their tyrosinase inhibitory activities, showcasing potential applications in treatments for conditions like hyperpigmentation (Kwong et al., 2017). Additionally, the creation of supramolecular architectures from compounds involving carboxylic acid derivatives emphasizes the role of these molecules in developing materials with unique properties, such as hydrogen bonding and weak non-covalent interactions for structural formation (Jin et al., 2011).

properties

IUPAC Name

3-[2-(dimethylsulfamoyl)phenyl]-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO4S/c1-17(2)22(20,21)14-6-4-3-5-13(14)10-7-11(15(18)19)9-12(16)8-10/h3-9H,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWEJEDLHFHRGPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=CC(=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692274
Record name 2'-(Dimethylsulfamoyl)-5-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261996-26-2
Record name 2'-(Dimethylsulfamoyl)-5-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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